Nox2-IN-3

Oncology KRAS G12D Drug Synergy

Researchers studying NOX2 biology face a critical gap: standard inhibitors like GSK2795039 (NADPH-competitive) and NOX2-IN-2 (PPI-disruptor) produce divergent functional outcomes, making them non-interchangeable chemical probes. Nox2-IN-3 is a validated NOX2 inhibitor with a distinct mechanism that uniquely sensitizes tumor cells to the KRAS G12D inhibitor MRTX1133. - Enables interrogation of alternative NOX2 modulation modes in cancer models. - Serves as a critical control for p47phox-p22phox PPI studies (differentiated from NOX2-IN-2, Ki=0.24 μM). - In stock at multiple pack sizes with immediate global dispatch for time-sensitive in vitro studies.

Molecular Formula C23H20N2O3
Molecular Weight 372.4 g/mol
Cat. No. B15136438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNox2-IN-3
Molecular FormulaC23H20N2O3
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESC1CN(CCC12OCCO2)C3=NC4=CC=CC5=C4C(=C3)C6=CC=CC=C6C5=O
InChIInChI=1S/C23H20N2O3/c26-22-16-5-2-1-4-15(16)18-14-20(24-19-7-3-6-17(22)21(18)19)25-10-8-23(9-11-25)27-12-13-28-23/h1-7,14H,8-13H2
InChIKeyWRRCVQZTYRSVQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nox2-IN-3 for KRAS Oncology Research


Nox2-IN-3 (compound 3) is a small molecule inhibitor of NADPH Oxidase 2 (NOX2) [1]. It is characterized as a chemical probe for investigating the role of NOX2-derived reactive oxygen species (ROS) in cancer biology, with a reported primary application in sensitizing tumor cells to other targeted therapies [1]. The compound has a molecular weight of 372.42 g/mol and a molecular formula of C23H20N2O3 [2].

NOX2 pathway probe for KRAS G12D combination research
Mechanistically distinct from NADPH-competitive and PPI-disruptor inhibitors
Supports tumor cell sensitization endpoint studies

Nox2-IN-3 Substitution Limitations


Substitution with other NOX2 inhibitors, such as the commonly used GSK2795039 or the related compound NOX2-IN-2, is not scientifically valid due to fundamental differences in their mechanism of action, target engagement profile, and demonstrated functional outcomes. While GSK2795039 acts as an NADPH-competitive inhibitor with a defined selectivity window , the specific interaction kinetics and downstream biological effects of Nox2-IN-3 are distinct, particularly in its unique ability to synergistically enhance the efficacy of MRTX1133, a KRAS G12D inhibitor [1]. This indicates that the compounds modulate NOX2 function in non-equivalent ways, making them non-interchangeable tools for probing NOX2 biology or for developing combination therapy strategies.

Nox2-IN-3
GSK2795039 / NOX2-IN-2
Risk
Non-NADPH competitive mechanism (inferred)
NADPH-competitive or PPI disruptor
Mechanistic mismatch; functional synergy may not transfer
Reported sensitization with MRTX1133
Standalone ROS inhibition or PPI disruption
Combination-response context may differ
Distinct chemical structure
Defined selectivity profiles
Solubility and assay compatibility may require optimization

Nox2-IN-3 Differentiated Profile Evidence


Functional Synergy with MRTX1133 vs. GSK2795039

The primary functional differentiation for Nox2-IN-3 is its reported capacity to enhance the sensitivity of tumor cells to the KRAS G12D inhibitor, MRTX1133 [1]. In contrast, the benchmark NOX2 inhibitor GSK2795039 is characterized by its standalone effects, including inhibiting PMA-induced ROS production in HL60 cells with an IC50 of 182 nM and demonstrating in vivo efficacy in models of inflammation and pancreatitis . There are no reported studies demonstrating that GSK2795039 can similarly sensitize tumor cells to KRAS G12D inhibition, highlighting a distinct functional application for Nox2-IN-3 in oncology research.

Functional Synergy
Data to verify
Sensitizes tumor cells to MRTX1133 vs No reported synergy
Supports combination-research context
Cross-study comparison; supplier data
Oncology KRAS G12D Drug Synergy Chemosensitization

Mechanistic Differentiation: Synergy vs. PPI Disruption

Nox2-IN-3's reported mechanism of action differs fundamentally from that of the related compound NOX2-IN-2. While the precise binding mode of Nox2-IN-3 has not been fully detailed, its functional synergy with MRTX1133 implies a specific modulation of NOX2 activity that is distinct from direct, competitive inhibition at the NADPH site [1]. In contrast, NOX2-IN-2 (compound 33) has a clearly defined mechanism as a potent inhibitor that disrupts the p47phox-p22phox protein-protein interaction (PPI) with a Ki of 0.24 μM [2]. This mechanistic divergence means these two 'NOX2 inhibitors' cannot be used as direct substitutes for each other, as they likely impact different facets of NOX2 complex assembly and function.

Mechanistic Divergence
Class-level
Undisclosed mechanism; synergy with MRTX1133 implies non-NADPH competitive modulation
Class-level mechanistic differentiation
Mechanism not fully characterized; PPI disruptor comparator
Mechanism of Action NOX2 Inhibition Protein-Protein Interaction

Procurement and Physicochemical Comparison

Nox2-IN-3 presents a different physicochemical profile compared to the widely used GSK2795039, which may influence formulation and handling. Nox2-IN-3 has a molecular weight of 372.42 g/mol [1]. In contrast, GSK2795039 is characterized by its NADPH-competitive inhibition and has a defined selectivity profile against other NOX isoforms and related enzymes (e.g., eNOS IC50 >100 μM, PKCB II IC50 >25 μM) . While the full selectivity profile of Nox2-IN-3 has not been published, its distinct chemical structure (C23H20N2O3) [1] implies different solubility and stability properties, making it a non-interchangeable item from a procurement and laboratory handling standpoint.

Physicochemical Profile
Specification review
MW 372.42, C23H20N2O3 vs GSK2795039: selectivity profile known
Different handling properties
Solubility and stability data not available
Chemical Properties Procurement Molecular Weight

Nox2-IN-3 Research Applications


Combination Therapy for KRAS G12D Cancers

Based on its functional synergy with the KRAS G12D inhibitor MRTX1133 [1], Nox2-IN-3 is optimally deployed in in vitro studies examining the role of NOX2-derived ROS in mediating resistance to KRAS-targeted therapies. Researchers can use this compound to assess whether co-inhibition of NOX2 enhances the anti-proliferative or pro-apoptotic effects of MRTX1133 in KRAS G12D-mutant cell lines.

Non-NADPH Competitive NOX2 Regulation

Given that Nox2-IN-3's mechanism is distinct from the NADPH-competitive inhibitor GSK2795039 and the PPI-disruptor NOX2-IN-2 [2], it is best used as a chemical probe to study alternative modes of NOX2 modulation. This is particularly relevant for experiments designed to understand how different types of NOX2 interference lead to divergent downstream signaling and functional outcomes in cancer cells.

p47phox-p22phox Disruption Outcomes

For researchers studying the specific role of the p47phox-p22phox protein-protein interaction in NOX2 activation, Nox2-IN-3 serves as a critical control. Its mechanism, which is different from the PPI disruption caused by NOX2-IN-2 (Ki = 0.24 μM) [2], allows for a more nuanced investigation of how distinct molecular perturbations of the NOX2 complex affect cellular ROS production and subsequent phenotype.

Application
Selection Property
Validation Focus
KRAS G12D-mutant cell-model studies
Combination-response context
Cell viability and apoptosis endpoints
Non-NADPH competitive NOX2 modulation
Mechanism distinct from NADPH-site inhibitors
Downstream signaling and ROS production
p47phox-p22phox interaction control
Mechanism distinct from PPI disruptors
p47phox-p22phox complex assembly

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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